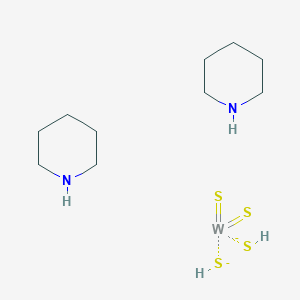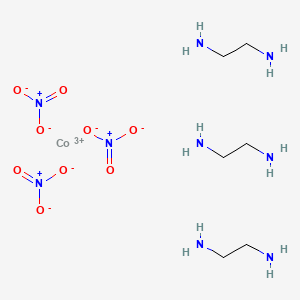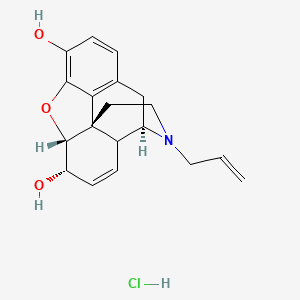
(Trimethylsilyl)diazomethane, 2M in hexanes
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethylsilyl)diazomethane solution, 2.0 M in diethyl ether, is a chemical compound widely used in organic synthesis. It is considered a safer and more stable alternative to diazomethane, which is known for its explosive nature. The compound is primarily used for the homologation of carbonyl derivatives, such as ketones, through reactions like the Tiffeneau-Demjanov rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trimethylsilyl)diazomethane is typically prepared by the diazo-transfer reaction of trimethylsilylmethylmagnesium chloride with diphenyl phosphorazidate (DPPA). This reaction is carried out under controlled conditions to ensure the safety and stability of the final product .
Industrial Production Methods
In industrial settings, the production of (Trimethylsilyl)diazomethane involves large-scale synthesis using similar diazo-transfer reactions. The process is optimized for yield and purity, with stringent safety measures in place to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)diazomethane undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in methylation reactions, where it acts as a methylating agent for carboxylic acids.
Rearrangement Reactions: It participates in the Tiffeneau-Demjanov rearrangement, which is used for the homologation of carbonyl compounds.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as allyl sulfides and allyl amines in the Doyle-Kirmse reaction. It is also utilized in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various carboxylic compounds .
Major Products Formed
The major products formed from reactions involving (Trimethylsilyl)diazomethane include methylated carboxylic acids and homologated carbonyl compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(Trimethylsilyl)diazomethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Trimethylsilyl)diazomethane involves its role as a methylating agent. The compound transfers a methyl group to the target molecule, resulting in the formation of a methylated product. This process often involves the formation of a reactive intermediate, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Diazomethane: A highly reactive and explosive compound used for similar methylation reactions.
Trimethylsilylmethylamine: Another methylating agent with different reactivity and stability profiles.
Uniqueness
(Trimethylsilyl)diazomethane is unique due to its stability and safety compared to diazomethane. It provides a non-explosive alternative for methylation and homologation reactions, making it a preferred choice in both research and industrial applications .
Properties
Molecular Formula |
C4H11N2Si+ |
|---|---|
Molecular Weight |
115.23 g/mol |
IUPAC Name |
imino(trimethylsilylmethylidene)azanium |
InChI |
InChI=1S/C4H11N2Si/c1-7(2,3)4-6-5/h4-5H,1-3H3/q+1 |
InChI Key |
DPJFXHOHFPEQSY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)









![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)


![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
